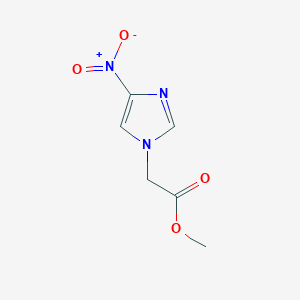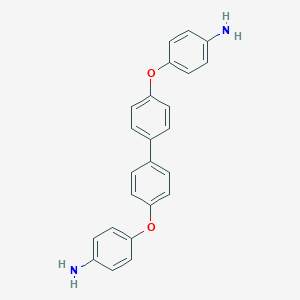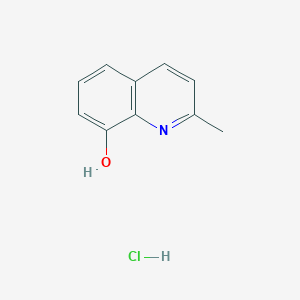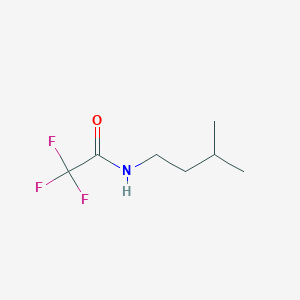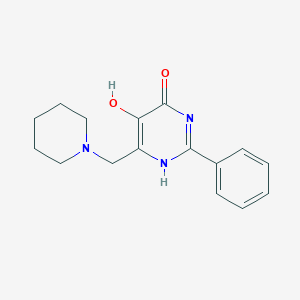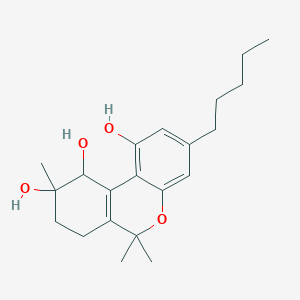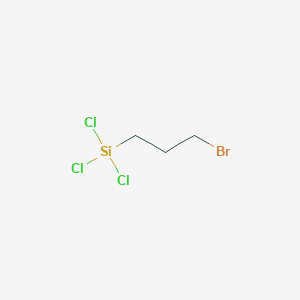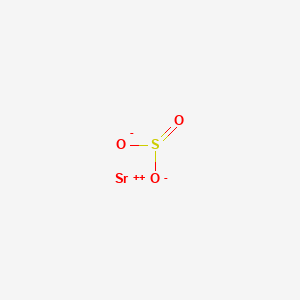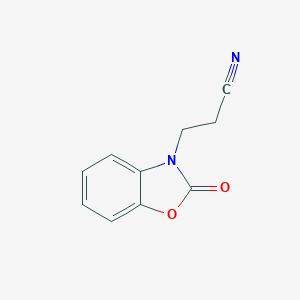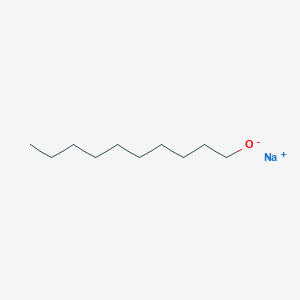
Sodium decanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium decanolate is a chemical compound that belongs to the class of carboxylates and is derived from the fatty acid decanoic acid. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research. Sodium decanolate is used as a surfactant, emulsifier, and dispersing agent in various industries, including pharmaceuticals, food, and cosmetics. In
Wirkmechanismus
The mechanism of action of sodium decanolate is not well understood. It is believed to act as a surfactant and emulsifier, which helps to improve the solubility and bioavailability of drugs. Sodium decanolate is also believed to interact with cell membranes, disrupting their structure and function.
Biochemische Und Physiologische Effekte
Sodium decanolate has been shown to have antimicrobial properties. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Sodium decanolate has also been shown to have anti-inflammatory properties. It has been shown to reduce inflammation in animal models of inflammation. Sodium decanolate has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium decanolate has several advantages for lab experiments. It is a relatively inexpensive and easy-to-use surfactant and emulsifier. Sodium decanolate is also biodegradable and non-toxic, making it a safe alternative to other surfactants and emulsifiers. However, sodium decanolate has some limitations. It has a relatively low solubility in water, which can limit its use in some applications. Sodium decanolate can also be sensitive to pH and temperature changes, which can affect its stability and performance.
Zukünftige Richtungen
There are several future directions for research on sodium decanolate. One area of research is the development of new drug formulations using sodium decanolate as a surfactant and emulsifier. Another area of research is the study of the mechanism of action of sodium decanolate. Understanding how sodium decanolate interacts with cell membranes and other biological molecules could lead to the development of new drugs and therapies. Additionally, research on the use of sodium decanolate in the preparation of nanoparticles and microspheres could lead to new drug delivery systems with improved performance and efficacy.
Wissenschaftliche Forschungsanwendungen
Sodium decanolate has a wide range of applications in scientific research. It is used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. Sodium decanolate is also used as an emulsifier and dispersing agent in the preparation of drug formulations. It is used to improve the solubility and bioavailability of poorly soluble drugs. Sodium decanolate is also used in the preparation of microspheres and microcapsules for drug delivery.
Eigenschaften
CAS-Nummer |
13675-38-2 |
|---|---|
Produktname |
Sodium decanolate |
Molekularformel |
C10H21NaO |
Molekulargewicht |
180.26 g/mol |
IUPAC-Name |
sodium;decan-1-olate |
InChI |
InChI=1S/C10H21O.Na/c1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3;/q-1;+1 |
InChI-Schlüssel |
JDBNUMXMGTYDDY-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCC[O-].[Na+] |
SMILES |
CCCCCCCCCC[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCC[O-].[Na+] |
Synonyme |
Sodium decylate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

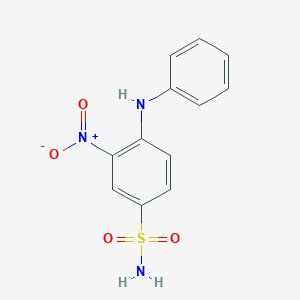
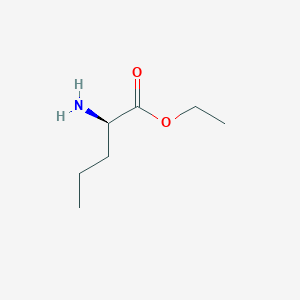
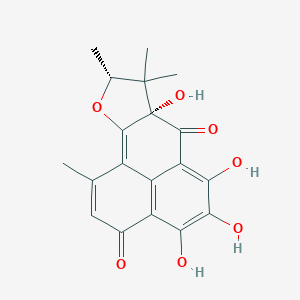
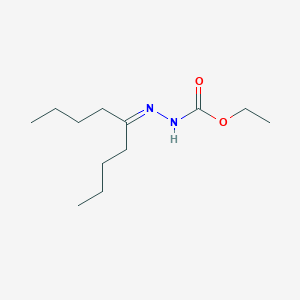
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
